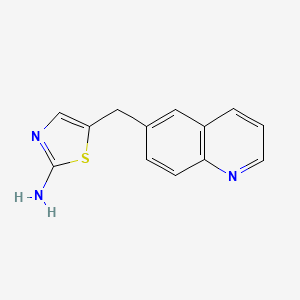
5-(Quinolin-6-ylmethyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinolin-6-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a quinoline and a thiazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both quinoline and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 6-chloromethylquinoline with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Quinolin-6-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
5-(Quinolin-6-ylmethyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 5-(Quinolin-6-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger a cascade of biochemical events that result in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Thiazole derivatives: Including thiamine (Vitamin B1) and sulfathiazole, which have various biological activities.
Uniqueness
The uniqueness of 5-(Quinolin-6-ylmethyl)thiazol-2-amine lies in its dual functionality, combining the properties of both quinoline and thiazole rings. This duality enhances its potential as a versatile pharmacophore in drug design and development.
Eigenschaften
Molekularformel |
C13H11N3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
5-(quinolin-6-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-9-3-4-12-10(6-9)2-1-5-15-12/h1-6,8H,7H2,(H2,14,16) |
InChI-Schlüssel |
ZOEPDYIQYTUQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C(S3)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




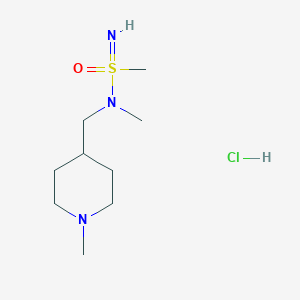
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)

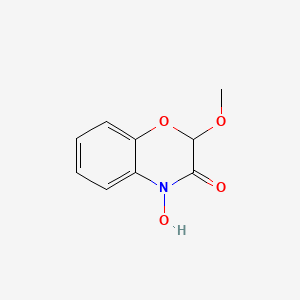
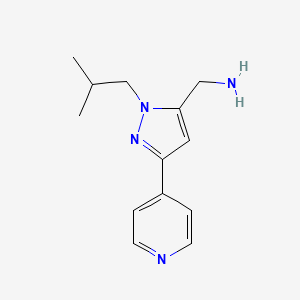
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
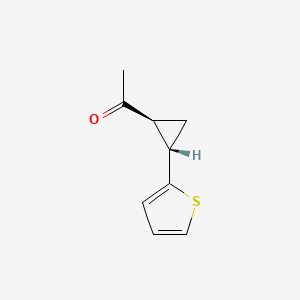
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)


![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
